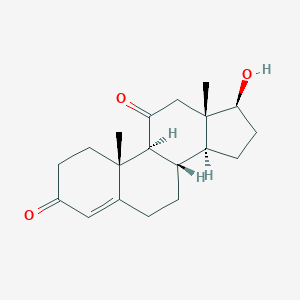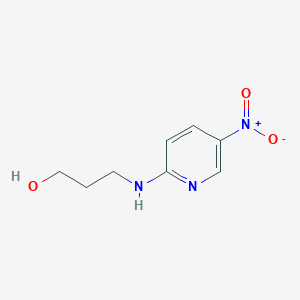
Alpha-Linolenoyl ethanolamide
Overview
Description
.alpha.-Linolenoyl Ethanolamide is a member of the N-acylethanolamine family, which are lipid compounds naturally present in both animal and plant membranes. These compounds are constituents of the membrane-bound phospholipid, N-acylphosphatidylethanolamine . .alpha.-Linolenoyl Ethanolamide is an endocannabinoid containing .alpha.-linolenic acid in place of the arachidonic acid moiety .
Mechanism of Action
Target of Action
Alpha-Linolenoyl ethanolamide is a type of N-acylethanolamine , a class of lipid compounds naturally present in both animal and plant membranes . It has been reported to have affinity for different receptor proteins, including nuclear receptors such as PPARα, channels such as TRPV1, and membrane receptors such as GPR119 and GPR55 .
Mode of Action
The interaction of this compound with its targets results in a variety of physiological effects. For instance, it has been suggested that GPR119 and GPR55 are implicated as membrane surface receptors for fatty acid ethanolamides . The activation of these receptors can lead to various downstream effects, including the regulation of glucose homeostasis, anti-inflammation, anti-anaphylactic, analgesia, and hypophagia .
Biochemical Pathways
This compound is a constituent of the membrane-bound phospholipid, N-acylphosphatidylethanolamine (NAPE) . The biosynthesis, degradation, and pharmacological actions of acylethanolamides have been studied . Specific receptor proteins recognize them by their differences in the chain length and degree of unsaturation of the fatty acids, which act as agonists/antagonists or activators/blockers .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. For instance, its interaction with GPR119 and GPR55 receptors can lead to the regulation of glucose homeostasis, anti-inflammation, anti-anaphylactic, analgesia, and hypophagia .
Preparation Methods
.alpha.-Linolenoyl Ethanolamide can be synthesized through an amidation reaction between methyl linoleate and ethanolamine with sodium methoxide as a catalyst. The reaction is conducted at 30°C for 1 hour, resulting in a high yield of the compound . This method is scalable and efficient, making it suitable for industrial production.
Chemical Reactions Analysis
.alpha.-Linolenoyl Ethanolamide undergoes various chemical reactions, including:
Reduction: Not commonly reported for this compound.
Substitution: Can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions include hydroxyl radicals, ozone, and sodium methoxide. Major products formed from these reactions include oxidized derivatives and substituted ethanolamides .
Scientific Research Applications
.alpha.-Linolenoyl Ethanolamide has several scientific research applications:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role as an endocannabinoid and its effects on cellular signaling pathways.
Medicine: Potential therapeutic applications due to its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of nonionic surfactants and other industrial applications.
Comparison with Similar Compounds
Similar compounds to .alpha.-Linolenoyl Ethanolamide include:
Linoleoyl Ethanolamide: Contains linoleic acid instead of .alpha.-linolenic acid.
Oleoyl Ethanolamide: Contains oleic acid.
Palmitoyl Ethanolamide: Contains palmitic acid.
.alpha.-Linolenoyl Ethanolamide is unique due to its .alpha.-linolenic acid moiety, which imparts distinct biological activities and interactions with cannabinoid receptors .
Properties
IUPAC Name |
(9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJXRRXWHSHZPU-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694017 | |
| Record name | alpha-Linolenoyl Ethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alpha-Linolenoyl ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57086-93-8 | |
| Record name | alpha-Linolenoyl Ethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dietary fat composition influence plasma ALEA levels?
A1: Research suggests that diets enriched with alpha-linolenic acid (ALA) can significantly increase plasma ALEA levels. In a study [], participants consuming a diet containing flaxseed oil, a rich source of ALA, showed significantly increased plasma ALEA concentrations compared to those on a Western diet. This suggests that ALEA biosynthesis may be influenced by the availability of its precursor, ALA.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


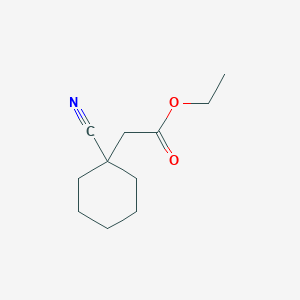
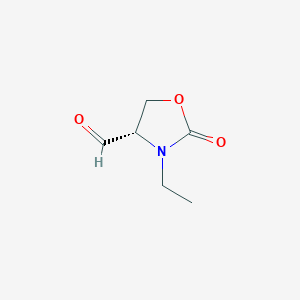
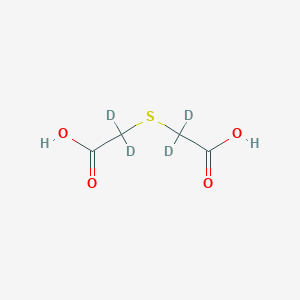
![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)

![4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B164213.png)



